molecular formula ClKO3 B7821732 potassium;chlorate

potassium;chlorate

Cat. No.: B7821732
M. Wt: 122.55 g/mol
InChI Key: VKJKEPKFPUWCAS-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(piperidin-1-yl)propanoate can be synthesized through the reaction of ethyl acrylate with piperidine . The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction proceeds via a Michael addition mechanism, where the nucleophilic piperidine attacks the electrophilic carbon-carbon double bond of ethyl acrylate, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-(piperidin-1-yl)propanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(piperidin-1-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding or .

    Reduction: Reduction reactions can convert the ester group to an .

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Nucleophiles like or can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of or .

    Reduction: Formation of .

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(piperidin-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of ethyl 3-(piperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction and metabolic pathways , leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(piperidin-1-yl)propanoate can be compared with other similar compounds, such as:

  • Ethyl 3-(morpholin-4-yl)propanoate
  • Ethyl 3-(pyrrolidin-1-yl)propanoate
  • Ethyl 3-(azepan-1-yl)propanoate

These compounds share a similar core structure but differ in the nature of the nitrogen-containing ring. The unique properties of ethyl 3-(piperidin-1-yl)propanoate, such as its specific reactivity and biological activity, make it distinct from these related compounds.

Properties

IUPAC Name

potassium;chlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClHO3.K/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJKEPKFPUWCAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]Cl(=O)=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[O-]Cl(=O)=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClKO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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